Tiaprofenic acid D3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

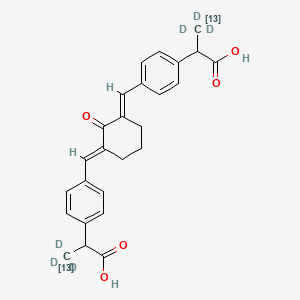

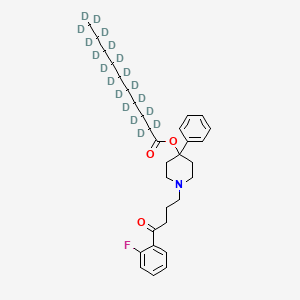

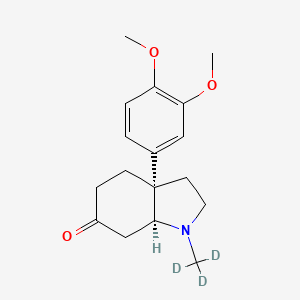

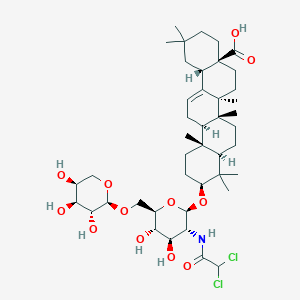

Tiaprofenic acid D3 is a deuterium-labeled version of Tiaprofenic acid, a nonsteroidal anti-inflammatory drug (NSAID) primarily used in the treatment of rheumatic diseases . This compound is part of the arylpropionic acid (profen) group of NSAIDs and is known for its potent analgesic and anti-inflammatory properties .

Preparation Methods

The synthesis of Tiaprofenic acid involves several steps, starting from thiophene. One method includes the following steps :

Acylation of thiophene: Thiophene reacts with propionic anhydride to form 2-propionyl thiophene.

Bromination: The 2-propionyl thiophene is then brominated to obtain an alpha bromo compound.

Reflux with ethylene glycol: The bromo compound is refluxed with ethylene glycol to form a bromo-ketal product.

Rearrangement: The bromo-ketal product undergoes rearrangement in the presence of cuprous oxide as a catalyst.

Friedel-Crafts reaction: The rearranged product reacts with benzoyl chloride in a Friedel-Crafts acylation.

Hydrolysis and acidification: The final step involves hydrolysis and acidification to yield Tiaprofenic acid.

This method is noted for its stable reaction conditions, high yield, and ease of purification, making it suitable for industrial production .

Chemical Reactions Analysis

Tiaprofenic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Halogenation and other substitution reactions can modify the thiophene ring.

Common reagents used in these reactions include bromine for bromination, ethylene glycol for ketal formation, and cuprous oxide as a catalyst for rearrangement . The major products formed from these reactions include bromo-ketal intermediates and the final Tiaprofenic acid product .

Scientific Research Applications

Tiaprofenic acid D3 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

Pharmacokinetic studies: Due to its deuterium labeling, this compound is used in pharmacokinetic studies to track the drug’s absorption, distribution, metabolism, and excretion.

Rheumatic disease research: It is used to study the treatment of rheumatic diseases and to develop new therapeutic strategies.

Bioanalytical method validation: Tiaprofenic acid is a critical component in bioequivalence studies, necessitating precise and accurate quantification within complex biological matrices.

Mechanism of Action

Tiaprofenic acid exerts its effects by inhibiting the production of prostaglandins, which are chemicals produced by the body in response to injury or disease . This inhibition is achieved by blocking the enzyme cyclooxygenase (COX), specifically COX-1 and COX-2 . By reducing the production of prostaglandins, Tiaprofenic acid helps to alleviate pain, swelling, and inflammation .

Comparison with Similar Compounds

Tiaprofenic acid is similar to other NSAIDs in the arylpropionic acid group, such as ibuprofen and naproxen . it is unique in its specific chemical structure, which includes a thiophene ring, distinguishing it from other NSAIDs that typically have a benzene ring . This structural difference contributes to its distinct pharmacological properties and therapeutic applications .

Similar compounds include:

Ibuprofen: Another arylpropionic acid NSAID used for pain and inflammation.

Naproxen: Known for its long-lasting effects in treating pain and inflammation.

Ketoprofen: Used for its potent anti-inflammatory and analgesic effects.

Tiaprofenic acid’s unique structure and properties make it a valuable compound in both clinical and research settings.

Properties

Molecular Formula |

C14H12O3S |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

2-(5-benzoylthiophen-2-yl)-3,3,3-trideuteriopropanoic acid |

InChI |

InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)/i1D3 |

InChI Key |

GUHPRPJDBZHYCJ-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)

![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)